Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EXP-6803 is a small molecule drug initially developed by Bristol Myers Squibb Co. It is an angiotensin-converting enzyme inhibitor, primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EXP-6803 involves the replacement of a 4-carboxy-group with a 2-carboxy-benzamido moiety. This modification significantly increases the binding affinity of the compound . The synthetic route typically involves the following steps:
Formation of the imidazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzamido moiety: This step involves the reaction of the imidazole derivative with a benzamido precursor under specific conditions to yield the final product.
Industrial Production Methods
While detailed industrial production methods for EXP-6803 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
EXP-6803 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Mechanism of Action
EXP-6803 exerts its effects by inhibiting the activity of angiotensin-converting enzyme. This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting this enzyme, EXP-6803 reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
EXP-6155: Another angiotensin-converting enzyme inhibitor with lower binding affinity compared to EXP-6803.
EXP-7711: A biphenyl carboxylic acid derivative with oral activity.
EXP-9654: A more potent angiotensin-converting enzyme inhibitor with improved oral bioavailability.
Uniqueness of EXP-6803
EXP-6803 is unique due to its high binding affinity and specific structural modifications, such as the 2-carboxy-benzamido moiety. These features contribute to its potent inhibitory activity and potential therapeutic applications in cardiovascular diseases .
Properties
Molecular Formula |
C25H25ClN3NaO5 |
---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C25H26ClN3O5.Na/c1-3-4-9-21-28-23(26)20(14-22(30)34-2)29(21)15-16-10-12-17(13-11-16)27-24(31)18-7-5-6-8-19(18)25(32)33;/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,27,31)(H,32,33);/q;+1/p-1 |
InChI Key |
QPMLWMFMSLFKBS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)[O-])CC(=O)OC)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.